molecular formula C12H13F3O2S B12598547 Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate CAS No. 607360-69-0

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate

Cat. No.: B12598547
CAS No.: 607360-69-0
M. Wt: 278.29 g/mol
InChI Key: LMOYOMWZBVGFOJ-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a phenylsulfanyl group, and an ester functional group, making it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with phenylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the phenylthiol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted products with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluorocrotonate

Uniqueness

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate is unique due to the presence of both the trifluoromethyl and phenylsulfanyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

607360-69-0

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-phenylsulfanylbutanoate

InChI

InChI=1S/C12H13F3O2S/c1-2-17-11(16)8-10(12(13,14)15)18-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

LMOYOMWZBVGFOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)SC1=CC=CC=C1

Origin of Product

United States

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